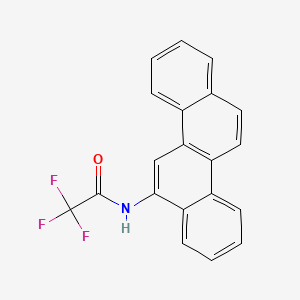
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a chrysene moiety linked to a trifluoroacetamide group. Chrysene is a polycyclic aromatic hydrocarbon known for its stability and unique electronic properties, while the trifluoroacetamide group introduces fluorine atoms, which can significantly alter the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide typically involves the reaction of chrysene derivatives with trifluoroacetic anhydride in the presence of a suitable base. For example, a common method involves heating a mixture of 6-aminochrysene and trifluoroacetic anhydride in an anhydrous solvent such as toluene under nitrogen atmosphere . The reaction is usually carried out at elevated temperatures (around 110°C) for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The chrysene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The trifluoroacetamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings in the chrysene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chrysene moiety can yield chrysenequinone, while reduction of the trifluoroacetamide group can produce the corresponding amine derivative.
Scientific Research Applications
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins, due to its aromatic structure and fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its aromatic and fluorinated groups. The chrysene moiety can intercalate into DNA, potentially disrupting its function, while the trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoroacetamido)chrysene: Similar structure but lacks the trifluoroacetamide group.
6-(Bromoacetamido)chrysene: Contains a bromoacetamide group instead of trifluoroacetamide.
6-(Methoxyacetamido)chrysene: Features a methoxyacetamide group in place of trifluoroacetamide.
Uniqueness
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .
Properties
CAS No. |
50514-49-3 |
|---|---|
Molecular Formula |
C20H12F3NO |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-chrysen-6-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H12F3NO/c21-20(22,23)19(25)24-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,(H,24,25) |
InChI Key |
LJGJMCASWROFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


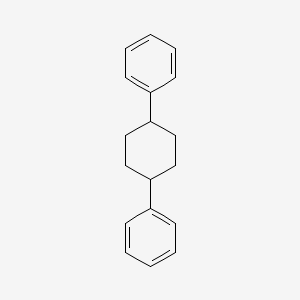
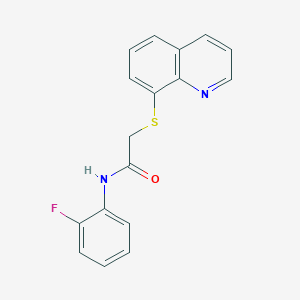
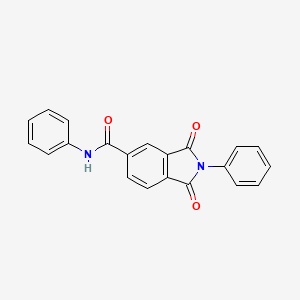
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)
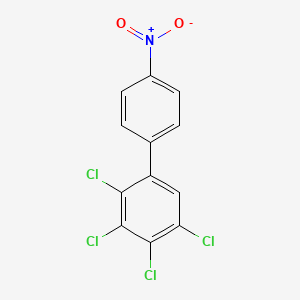
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
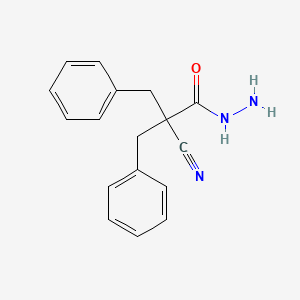
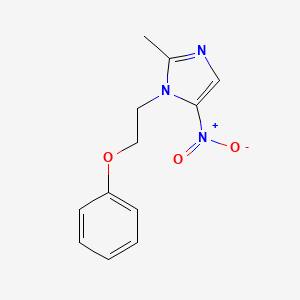
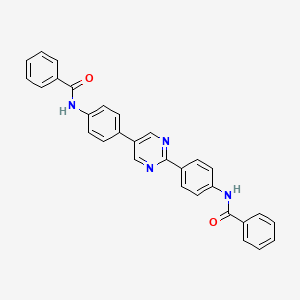
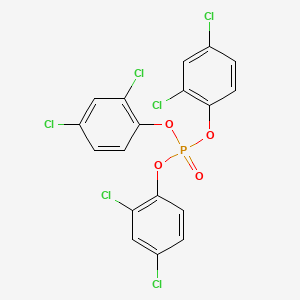
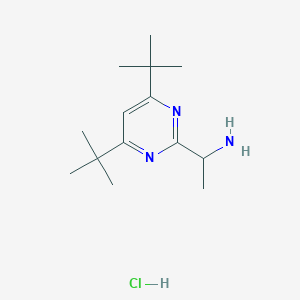
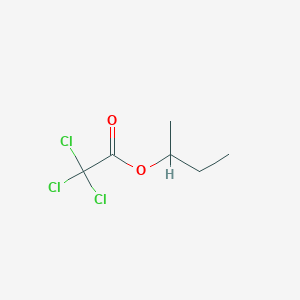
![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
